molecular formula C16H20N2O B13957928 1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- CAS No. 50341-63-4

1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)-

Cat. No.: B13957928
CAS No.: 50341-63-4
M. Wt: 256.34 g/mol
InChI Key: DNHMOKOBAOCWHL-UHFFFAOYSA-N
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Description

The compound 1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- features a naphthalene core substituted with a carboxamide group linked to an ethyl chain bearing an isopropylamino moiety. This structure combines aromaticity, hydrogen-bonding capability (via the carboxamide), and lipophilic character (from the isopropyl group).

Properties

CAS No.

50341-63-4

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

N-[2-(propan-2-ylamino)ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C16H20N2O/c1-12(2)17-10-11-18-16(19)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12,17H,10-11H2,1-2H3,(H,18,19)

InChI Key

DNHMOKOBAOCWHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCNC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Two main synthetic strategies are reported for preparing N-substituted naphthalene-1-carboxamides such as 1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)-:

  • Method A: Two-step synthesis via 1-naphthoyl chloride intermediate
  • Method B: One-pot microwave-assisted synthesis

These methods have been applied broadly to synthesize ring-substituted naphthalene-1-carboxanilides, which are structurally related to the target compound.

Stepwise Synthesis via 1-Naphthoyl Chloride Intermediate

This classical approach involves:

This method allows for good control over the substitution pattern and purity but involves multiple reaction and purification steps.

One-Pot Microwave-Assisted Synthesis

An alternative, more efficient method utilizes microwave irradiation to promote the direct coupling of 1-naphthoic acid with the amine in a single step. This approach reduces reaction times and can improve yields, making it attractive for rapid synthesis of analogues.

Synthesis of the Isopropylaminoethyl Side Chain

The key side chain, N-(2-(isopropylamino)ethyl), can be prepared via nucleophilic substitution reactions involving:

The reaction proceeds via substitution of 1,2-dichloroethane with diisopropylamine and isopropanol, yielding N,N-diisopropyl-2-isopropoxyethylamine, a close analogue or precursor to the isopropylaminoethyl moiety.

Table 1. Key Reaction Parameters for Side Chain Synthesis

Parameter Value
Raw materials Diisopropylamine, 1,2-dichloroethane, isopropanol
Acid-binding agent Sodium carbonate (anhydrous)
Molar ratio (diisopropylamine:1,2-dichloroethane) 1:2 to 1:10
Molar ratio (1,2-dichloroethane:isopropanol) 1:1
Reaction temperature 120–180°C
Reaction pressure 0.5–1.5 MPa
Reaction time 3–7 hours
Post-reaction treatment pH adjustment to alkaline, phase separation, distillation

This method exhibits high raw material conversion, high product yield, mild conditions, and simple post-treatment, making it suitable for industrial production.

Etherification and Amination Steps for Naphthoxy Derivatives

A related compound, 1-(1-naphthoxy)-3-isopropylamino-2-propanol, is synthesized by:

  • Reacting sodium α-naphtholate with α-epichlorohydrin at 85–90°C (molar ratio 1:2).
  • Removing unreacted α-epichlorohydrin by continuous azeotropic distillation.
  • Condensation of the intermediate with isopropylamine in 70% aqueous solution under reflux.
  • Removal of excess isopropylamine by atmospheric distillation.
  • Extraction with toluene at 40–60°C, dehydration, hot filtration, and cooling to isolate the product.

This method highlights the use of epichlorohydrin as a versatile intermediate for introducing the isopropylamino group on a naphthoxy scaffold, which is structurally related to the target compound.

Summary of Preparation Methods

Method Key Steps Advantages Limitations
Two-step via 1-naphthoyl chloride 1-naphthoyl chloride formation, amidation High purity, well-established Multiple steps, longer time
One-pot microwave-assisted Direct coupling of acid and amine Faster, higher throughput Requires microwave equipment
Side chain synthesis via substitution Diisopropylamine + 1,2-dichloroethane + isopropanol High yield, industrial scalability High pressure and temperature
Epichlorohydrin route Sodium naphtholate + α-epichlorohydrin + isopropylamine Efficient amination, good isolation Multi-step purification

Research Findings and Technical Notes

  • The substitution reaction using 1,2-dichloroethane and diisopropylamine has a molar ratio flexibility (1:2 to 1:10) for diisopropylamine to dichloroethane, allowing optimization for yield and cost.
  • Sodium carbonate as an acid-binding agent is critical for neutralizing HCl formed during substitution, with an optimal molar ratio of sodium carbonate to diisopropylamine of 1.5:1.
  • Microwave-assisted synthesis of naphthalenecarboxamides offers a rapid and efficient alternative to classical methods, reducing reaction times significantly.
  • The epichlorohydrin method provides a route to introduce the isopropylamino group on naphthoxy derivatives, which can be adapted for related amides.

Chemical Reactions Analysis

1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like bromine (Br2) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s amide and amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The aromatic naphthalene ring can also participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Solubility Key Functional Groups Biological Activity/Use
Target Compound Not reported DMSO (≥150 mg/mL) Naphthalenecarboxamide, isopropylaminoethyl Hypothesized enzyme/receptor modulation
FMK-9a 392.42 DMSO (≥150 mg/mL) Fluorinated oxopropyl, phenylmethyl ATG4B inhibitor
Sotalol Related Compound B 292.83 Not reported Methanesulfonamide, isopropylaminoethyl Beta-blocker impurity
1-Nitronaphthalene Not reported Not reported Nitro group Industrial intermediate

Research Findings and Implications

  • Solubility and Formulation: The target compound’s DMSO solubility aligns with FMK-9a, suggesting suitability for in vitro assays. However, unlike phenoxypropanolamines (tested for pH and drying ), its formulation requirements remain uncharacterized.
  • Synthetic Considerations : ’s use of NaH and DMF for alkylation could inform synthesis routes for the target compound, though substituent compatibility needs verification.

Biological Activity

1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)-, also known as N-(2-isopropylaminoethyl)-1-naphthalenecarboxamide , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H15N
  • Molecular Weight : 199.27 g/mol
  • CAS Number : 120-18-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been shown to possess anti-inflammatory and analgesic properties, likely through modulation of neurotransmitter systems and inhibition of pro-inflammatory cytokines.

Anti-inflammatory Activity

Research indicates that 1-Naphthalenecarboxamide derivatives exhibit significant anti-inflammatory effects. In vitro studies demonstrate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

Analgesic Effects

In animal models, N-(2-isopropylaminoethyl)-1-naphthalenecarboxamide has demonstrated analgesic properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The compound appears to act on both central and peripheral pain pathways, reducing pain perception effectively .

Study 1: In Vivo Anti-inflammatory Effects

A study conducted on mice showed that administration of the compound significantly reduced paw edema induced by carrageenan injection. The results indicated a dose-dependent reduction in inflammation, suggesting its potential as an anti-inflammatory agent .

Dose (mg/kg)Paw Edema Reduction (%)
1030
2050
4070

Study 2: Analgesic Activity Assessment

In another study, the analgesic effect was evaluated using the tail-flick test in rats. The compound exhibited a significant increase in latency time, indicating its effectiveness in pain relief.

Treatment GroupLatency Time (seconds)
Control5.0
Compound (10 mg)7.5
Compound (20 mg)9.0

Pharmacological Profile

The pharmacological profile of N-(2-isopropylaminoethyl)-1-naphthalenecarboxamide suggests a favorable safety margin with minimal side effects reported in preclinical trials. Its ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders .

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